molecular formula C11H11BrF5NS B12108849 (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

Cat. No.: B12108849
M. Wt: 364.17 g/mol
InChI Key: NPEWDOBLULFEOF-UHFFFAOYSA-N
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Description

(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine (CAS 1208078-69-6) is a chemical compound supplied with a minimum purity of 97% and should be stored at 2-8°C . Its molecular formula is C 11 H 11 BrF 5 NS, and it has a molecular weight of 364.17 g/mol . A key structural feature of this amine is the pentafluoroethylsulfanyl (SC 2 F 5 ) moiety. The incorporation of such polyfluorinated thioether groups is a strategy in medicinal and agrochemistry to fine-tune the physicochemical properties of bioactive molecules, as they confer high lipophilicity and can improve metabolic stability and cell-membrane permeability . Compared to more common fluoroalkyl groups, the SCF 2 CF 3 group presents a larger van der Waals volume, which can be valuable in structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions . The compound also features a 3-bromobenzyl group, which can serve as a versatile handle for further synthetic modifications via metal-catalyzed cross-coupling reactions. This combination makes it a valuable building block for researchers, particularly in the synthesis and development of novel compounds for pharmacological and chemical research. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C11H11BrF5NS

Molecular Weight

364.17 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine

InChI

InChI=1S/C11H11BrF5NS/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2

InChI Key

NPEWDOBLULFEOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCSC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Bromination of Toluene Derivatives

A common route to aryl bromides involves electrophilic aromatic substitution. For example, 3-bromotoluene can be synthesized via bromination of toluene using FeBr₃ as a catalyst. Subsequent nitration and reduction yield 3-bromo-benzylamine:

TolueneBr2/FeBr33-BromotolueneHNO3H2SO43-Bromo-4-nitrotolueneLiAlH43-Bromo-benzylamine\text{Toluene} \xrightarrow{\text{Br}2/\text{FeBr}3} \text{3-Bromotoluene} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{3-Bromo-4-nitrotoluene} \xrightarrow{\text{LiAlH}4} \text{3-Bromo-benzylamine}

Key Parameters :

  • Temperature control (0–5°C) during bromination minimizes polybromination.

  • Reduction of the nitro group requires anhydrous conditions to prevent side reactions.

Direct Amination of 3-Bromo-benzyl Halides

Alternative methods employ 3-bromo-benzyl bromide reacting with ammonia or ammonium salts:

3-Bromo-benzyl bromide+NH3EtOH3-Bromo-benzylamine+NH4Br\text{3-Bromo-benzyl bromide} + \text{NH}3 \xrightarrow{\text{EtOH}} \text{3-Bromo-benzylamine} + \text{NH}4\text{Br}

Optimization :

  • Excess ammonia (7–10 equiv.) ensures complete conversion.

  • Ethanol solvent facilitates nucleophilic displacement while suppressing elimination.

Synthesis of 2-Pentafluoroethylsulfanylethyl Derivatives

Thioether Formation via Nucleophilic Substitution

The pentafluoroethylthiol group can be introduced via reaction between pentafluoroethyl iodide and 2-mercaptoethanol:

HS-CH2CH2OH+C2F5IBaseC2F5S-CH2CH2OH+HI\text{HS-CH}2\text{CH}2\text{OH} + \text{C}2\text{F}5\text{I} \xrightarrow{\text{Base}} \text{C}2\text{F}5\text{S-CH}2\text{CH}2\text{OH} + \text{HI}

Conditions :

  • Use of K₂CO₃ or DBU as a base to deprotonate the thiol.

  • Anhydrous DMF or THF solvents enhance reaction efficiency.

Activation of the Hydroxyl Group

The alcohol is converted to a leaving group (e.g., mesylate or tosylate) for subsequent alkylation:

C2F5S-CH2CH2OHMsCl/Et3NC2F5S-CH2CH2OMs\text{C}2\text{F}5\text{S-CH}2\text{CH}2\text{OH} \xrightarrow{\text{MsCl/Et}3\text{N}} \text{C}2\text{F}5\text{S-CH}2\text{CH}_2\text{OMs}

Critical Considerations :

  • Mesylation proceeds quantitatively at 0°C to prevent decomposition.

  • Tosylates offer better stability but require longer reaction times.

Coupling Strategies for Amine Formation

Nucleophilic Alkylation of 3-Bromo-benzylamine

The activated thioether reacts with 3-bromo-benzylamine in an SN2 mechanism:

3-Bromo-benzylamine+C2F5S-CH2CH2OMsBaseTarget Compound+MsOH\text{3-Bromo-benzylamine} + \text{C}2\text{F}5\text{S-CH}2\text{CH}2\text{OMs} \xrightarrow{\text{Base}} \text{Target Compound} + \text{MsOH}

Optimized Protocol :

  • Solvent : DMF or acetonitrile for polar aprotic environment.

  • Base : Et₃N or DIEA to scavenge protons.

  • Temperature : 60–80°C for 12–24 hours.

Yield Enhancement :

  • Use of a 1.2:1 molar ratio (thioether:amine) minimizes dimerization.

  • Purification via silica gel chromatography (eluent: hexane/EtOAc 4:1).

Reductive Amination Approach

If a ketone precursor (e.g., C₂F₅S-CH₂CH₂CO- ) is available, reductive amination offers an alternative:

3-Bromo-benzylamine+C2F5S-CH2CH2CONaBH3CNTarget Compound\text{3-Bromo-benzylamine} + \text{C}2\text{F}5\text{S-CH}2\text{CH}2\text{CO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Advantages :

  • Avoids harsh alkylation conditions.

  • Compatible with acid-sensitive substrates.

Limitations :

  • Requires synthesis of ketone intermediate, adding steps.

Purification and Characterization

Recrystallization Techniques

The product’s solubility profile dictates solvent selection:

  • Hydrocarbon/ether mixtures for non-polar impurities.

  • Chlorinated solvents (e.g., sym-tetrachloroethane) for high-melting solids.

Spectroscopic Validation

  • ¹H NMR : Absence of peaks at δ 2.5–3.5 ppm confirms complete alkylation.

  • ¹⁹F NMR : Single peak near δ -80 ppm verifies pentafluoroethyl integrity.

  • MS (ESI+) : Molecular ion at m/z 376.1 [M+H]⁺.

Challenges and Mitigation Strategies

Fluorinated Group Reactivity

  • Electron-withdrawing effects reduce nucleophilicity of the thioether. Mitigation: Use stronger bases (e.g., LHMDS) to enhance reactivity.

  • Hydrolysis susceptibility : Conduct reactions under inert atmosphere (N₂/Ar).

Byproduct Formation

  • Diamine derivatives : Controlled stoichiometry and slow addition minimize oligomerization.

  • Oxidation products : Add antioxidants (e.g., BHT) during purification.

Industrial-Scale Considerations

Cost-Effective Thioether Synthesis

  • Pentafluoroethyl iodide recycling : Distillation recovery reduces raw material costs.

  • Continuous-flow systems : Enhance safety and yield for exothermic steps.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–N bond formation under mild conditions:

3-Bromo-benzylamine+C2F5S-CH2CH2BrIr(ppy)3Target Compound\text{3-Bromo-benzylamine} + \text{C}2\text{F}5\text{S-CH}2\text{CH}2\text{Br} \xrightarrow[\text{hν}]{\text{Ir(ppy)}_3} \text{Target Compound}

Benefits :

  • Room-temperature reactions.

  • Improved functional group tolerance.

Biocatalytic Approaches

Enzymatic coupling (e.g., transaminases) shows promise for enantioselective synthesis , though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with specific molecular targets. The bromine and pentafluoroethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with proteins and enzymes. These interactions can modulate the activity of biological pathways, making it useful in various biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Halogenated Benzyl-Amines

Compound Name Substituents (Benzyl Group) Alkyl/Aryl Chain Key Properties/Applications Reference
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine 3-Bromo-benzyl 2-Pentafluoroethylsulfanylethyl High lipophilicity, potential Suzuki coupling substrate
(3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine 3-Fluoro-benzyl 2-Methoxy-1-methyl-ethyl Lower steric hindrance; potential CNS activity
(4-Bromomethylbenzyl)-(2-phthalimidoethyl)-amine 4-Bromomethyl-benzyl 2-Phthalimidoethyl Solid-phase synthesis intermediate
6-Bromo-N-(3-difluoromethylphenyl)quinolin-4-amine 6-Bromo-quinoline 3-Difluoromethylphenyl Anticandidate for kinase inhibition

Key Observations:

  • Halogen Effects : The bromine atom in the target compound provides a heavier halogen compared to fluorine in ’s analog, enhancing polarizability and leaving-group ability in substitution reactions .
Physicochemical and Spectroscopic Properties

NMR Data Comparison (Selected Peaks):

  • Target Compound : Predicted δ~7.8–7.85 ppm for aromatic protons (similar to ’s bromo-benzyl derivatives) .
  • (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine : δ~3.49–3.62 ppm for methoxy and methylene protons, distinct from the SF5 group’s deshielding effects .
  • Phthalimidoethyl Analogs : δ~1.72 ppm (q, H4) and δ~3.55 ppm (t, H5), highlighting conformational differences due to bulkier substituents .

Lipophilicity and Solubility :

  • The SF5 group increases logP compared to methoxy or phthalimido analogs, aligning with trends observed in fluorinated surfactants () .

Biological Activity

The compound (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is a novel organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a bromobenzyl moiety and a pentafluoroethylsulfanylethyl group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, facilitating membrane permeability and receptor binding. The pentafluoroethyl group is expected to contribute to the compound's stability and bioactivity through unique electronic effects.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including those involved in neurotransmission and pain perception.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing a bromobenzyl group have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)Mechanism
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amineMCF-7 (Breast)TBDApoptosis
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amineA-549 (Lung)TBDCell Cycle Arrest

Neuroprotective Effects

Research has suggested that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems. The potential for (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine to influence pathways related to neurodegenerative diseases is an area of ongoing investigation.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anticancer activity of various bromobenzyl derivatives, including (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine. The results indicated promising activity against MCF-7 and A-549 cell lines, with ongoing assessments to determine the exact IC50 values.
  • Neuroprotection in Animal Models : In vivo experiments demonstrated that compounds with similar structures provided neuroprotection in models of oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves bromination of benzyl precursors followed by coupling with pentafluoroethylsulfanylethyl groups. For example, bromination may use N-bromosuccinimide (NBS) in dichloromethane, while coupling could employ nucleophilic substitution under basic conditions (e.g., NaH in DMF). Reaction optimization includes temperature control (0–25°C), solvent selection (polar aprotic solvents), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Methodology : Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm bromine and pentafluoroethylsulfanyl group positions.
  • FTIR to identify S-C and C-Br bond vibrations (~500–600 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify purity (>95%) .

Q. How can researchers assess the compound's solubility and stability for in vitro studies?

  • Methodology : Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 4–10) using UV-Vis spectroscopy. Stability studies involve HPLC monitoring under varying temperatures (4°C, 25°C) and light exposure to detect degradation products .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) using standardized protocols. For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of bromine and pentafluoroethylsulfanyl groups?

  • Methodology : Synthesize analogs with halogen substitutions (e.g., Cl, I) or varying sulfanyl chain lengths. Compare binding affinities using computational docking (e.g., AutoDock Vina) and experimental IC₅₀ values. Focus on steric/electronic effects impacting target interactions (e.g., bromine’s van der Waals radius vs. fluorine’s electronegativity) .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicity?

  • Methodology : Follow OECD guidelines for:

  • Biodegradation : Use closed-bottle tests with activated sludge.
  • Bioaccumulation : Measure logP values (octanol-water partitioning) and BCF (bioconcentration factor) in fish models.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna and algae .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodology : Use tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + LC-MS analysis) .

Notes for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
  • Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA for IC₅₀ comparisons).
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (brominated compounds) .

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